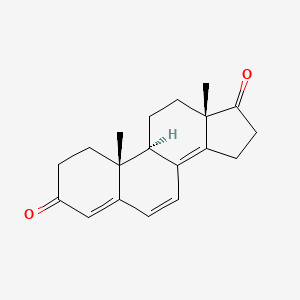
Androsta-4,6,8(14)-triene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androsta-4,6,8(14)-triene-3,17-dione is a synthetic steroidal compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its three conjugated double bonds in the steroid nucleus, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androsta-4,6,8(14)-triene-3,17-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the oxidation of androstenedione using specific reagents and conditions to introduce the conjugated double bonds at positions 4, 6, and 8(14). The reaction conditions often include the use of strong oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Androsta-4,6,8(14)-triene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated steroids.
Scientific Research Applications
Androsta-4,6,8(14)-triene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand for specific receptors.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Androsta-4,6,8(14)-triene-3,17-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound’s conjugated double bonds allow it to bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function.
Comparison with Similar Compounds
Similar Compounds
Androsta-4,6-diene-3,17-dione: Lacks the double bond at position 8(14).
Androsta-4,8-diene-3,17-dione: Lacks the double bond at position 6.
Androsta-4,6,8(14)-triene-3,11,16-trione: Contains additional ketone groups at positions 11 and 16.
Uniqueness
Androsta-4,6,8(14)-triene-3,17-dione is unique due to its specific arrangement of double bonds and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
23970-99-2 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(9R,10R,13S)-10,13-dimethyl-2,9,11,12,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,16H,5-10H2,1-2H3/t16-,18-,19-/m0/s1 |
InChI Key |
CWWDEXWIBFNSQA-WDSOQIARSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=CC3=C4CCC(=O)[C@]4(CC[C@H]23)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3=C4CCC(=O)C4(CCC23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















